molecular formula C23H18BrN3O3S B4890749 N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-ethoxybenzamide

N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-ethoxybenzamide

Cat. No.: B4890749
M. Wt: 496.4 g/mol
InChI Key: ZYUNZJWKEHSGQN-UHFFFAOYSA-N
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Description

N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-ethoxybenzamide is a complex organic compound that features a benzoxazole ring fused with a phenyl group, a carbamothioyl group, and a bromo-ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-ethoxybenzamide typically involves multiple steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with formic acid or its derivatives.

    Attachment of Phenyl Group: The phenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

    Introduction of Carbamothioyl Group: The carbamothioyl group is added via a thiourea derivative, which reacts with the benzoxazole-phenyl intermediate.

    Bromo-ethoxybenzamide Moiety: The final step involves the bromination and ethoxylation of the benzamide group, which can be achieved using bromine and ethyl alcohol under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbamothioyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the benzoxazole ring, leading to the formation of amines or reduced heterocycles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced heterocycles.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-ethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring, which can exhibit strong fluorescence.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with biological targets such as enzymes and receptors.

    Industry: Utilized in the development of optical brighteners and dyes, leveraging its fluorescent properties.

Mechanism of Action

The mechanism of action of N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-ethoxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases, which play a role in cell signaling pathways.

    Pathways Involved: Inhibition of kinase activity can lead to the disruption of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A simpler analog with a benzoxazole ring.

    Benzothiazole: Similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.

    Benzimidazole: Contains a nitrogen atom instead of oxygen in the benzoxazole ring.

Uniqueness

N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-bromo-4-ethoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromo-ethoxybenzamide moiety, in particular, distinguishes it from other benzoxazole derivatives, providing unique opportunities for further functionalization and application in various fields.

Properties

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-bromo-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O3S/c1-2-29-19-11-10-14(13-17(19)24)21(28)27-23(31)25-16-7-5-6-15(12-16)22-26-18-8-3-4-9-20(18)30-22/h3-13H,2H2,1H3,(H2,25,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUNZJWKEHSGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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